molecular formula C20H20BrN3O2S B8383875 ethyl 3-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)propanoate

ethyl 3-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)propanoate

Cat. No. B8383875
M. Wt: 446.4 g/mol
InChI Key: CTKIHDVGOZUHHW-UHFFFAOYSA-N
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Patent
US08633232B2

Procedure details

3-(5-Amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)propanoate, (200 mg 0.523 mmol), sodium nitrite (361 mg, 5.233 mmol, 10 eq.) and benzyltriethylammonium bromide (427 mg, 1.570 mmol, 3 eq.) were suspended in bromoform (3 mL) and stirred at room temperature for ˜30 min. Dichloroacetic acid was then added (86 μL, 135 mg; 1.047 mmol, 2 eq.), and the mixture stirred at room temperature overnight, covering the flask with foil to keep light out. Water was added (5 mL) and stirring continued for a further 30 min. The reaction mixture was then transferred to a sep. funnel and additional water and dichloromethane were added. The organic layer was collected and the aqueous layer washed with dichloromethane (2×). The combined organic extracts were dried over sodium sulfate, filtered, concentrated and purified by flash column chromatography (6:4 Hexanes/Ethyl acetate) to give ethyl 3-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)propanoate as a light brown oil (111 mg, 47.6%).
Name
3-(5-Amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)propanoate
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
361 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
3 mL
Type
reactant
Reaction Step Six
Quantity
427 mg
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
N[C:2]1[N:3]([C:13]2[C:22]3[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=3)[C:16]([CH:23]3[CH2:25][CH2:24]3)=[CH:15][CH:14]=2)[C:4]([S:7][CH2:8][CH2:9][C:10]([O-:12])=[O:11])=[N:5][N:6]=1.N([O-])=O.[Na+].Cl[CH:31](Cl)[C:32](O)=O.O.C(Br)(Br)[Br:38]>[Br-].C([N+](CC)(CC)CC)C1C=CC=CC=1.ClCCl>[Br:38][C:2]1[N:3]([C:13]2[C:22]3[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=3)[C:16]([CH:23]3[CH2:24][CH2:25]3)=[CH:15][CH:14]=2)[C:4]([S:7][CH2:8][CH2:9][C:10]([O:12][CH2:31][CH3:32])=[O:11])=[N:5][N:6]=1 |f:1.2,6.7|

Inputs

Step One
Name
3-(5-Amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)propanoate
Quantity
200 mg
Type
reactant
Smiles
NC=1N(C(=NN1)SCCC(=O)[O-])C1=CC=C(C2=CC=CC=C12)C1CC1
Step Two
Name
Quantity
361 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Six
Name
Quantity
3 mL
Type
reactant
Smiles
C(Br)(Br)Br
Step Seven
Name
Quantity
427 mg
Type
catalyst
Smiles
[Br-].C(C1=CC=CC=C1)[N+](CC)(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for ˜30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred at room temperature overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for a further 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
WASH
Type
WASH
Details
the aqueous layer washed with dichloromethane (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography (6:4 Hexanes/Ethyl acetate)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1N(C(=NN1)SCCC(=O)OCC)C1=CC=C(C2=CC=CC=C12)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 111 mg
YIELD: PERCENTYIELD 47.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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